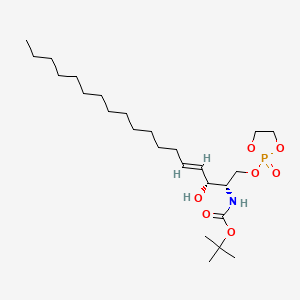
6,7-Dihydro Rosuvastatin Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro Rosuvastatin Sodium Salt is a derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular disease. This compound is characterized by its molecular formula C22H29FN3O6S.Na and a molecular weight of 505.54 g/mol . It is primarily used in pharmaceutical research and development, particularly in the study of lipid-lowering agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro Rosuvastatin Sodium Salt involves multiple steps, starting from the appropriate pyrimidine derivatives. One common method includes the reaction of Rosuvastatin tert-butylammonium salt with bivalent cations, such as calcium or zinc ions, in a mixture of a water-immiscible or slightly miscible organic solvent and water . The reaction conditions typically involve refluxing the mixture overnight, followed by the removal of solvents and purification of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-performance liquid chromatography (HPLC) and other analytical techniques is common to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro Rosuvastatin Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-Dihydro Rosuvastatin Sodium Salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development of new lipid-lowering agents.
Biology: Studied for its effects on cellular lipid metabolism and its potential role in reducing oxidative stress.
Mechanism of Action
6,7-Dihydro Rosuvastatin Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol . This inhibition leads to a decrease in cholesterol production in the liver, resulting in lower levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The compound primarily targets hepatic cells and has a high affinity for the active site of HMG-CoA reductase .
Comparison with Similar Compounds
Similar Compounds
Rosuvastatin Calcium: Another derivative of Rosuvastatin, used in the treatment of dyslipidemia.
Atorvastatin: A widely used statin with a similar mechanism of action.
Simvastatin: Another statin that inhibits HMG-CoA reductase but with different pharmacokinetic properties.
Uniqueness
6,7-Dihydro Rosuvastatin Sodium Salt is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other statins. Its high affinity for HMG-CoA reductase and selective uptake by hepatic cells make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C22H29FN3NaO6S |
|---|---|
Molecular Weight |
505.5 g/mol |
IUPAC Name |
sodium;(3R,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C22H30FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-8,13,16-17,27-28H,9-12H2,1-4H3,(H,29,30);/q;+1/p-1/t16-,17-;/m1./s1 |
InChI Key |
IYNWBPFVIZBGIK-GBNZRNLASA-M |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


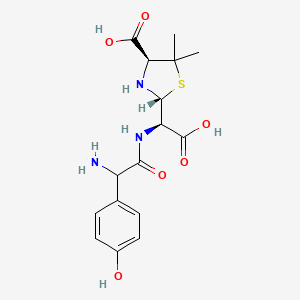

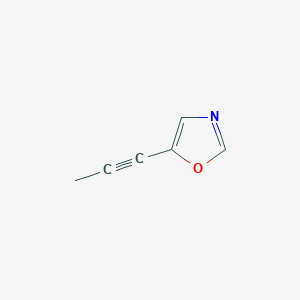
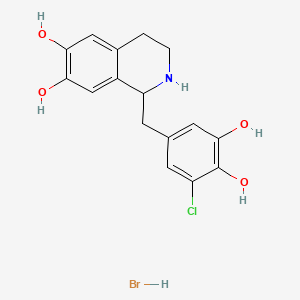
![7-Chloro-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13862423.png)
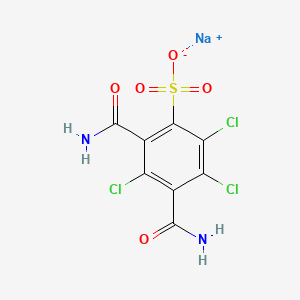

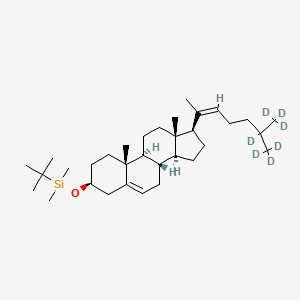
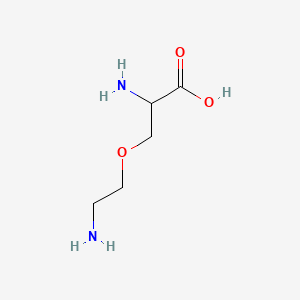
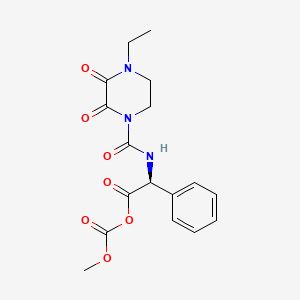
![N-(4,5-dihydro-1H-imidazol-2-yl)-1H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B13862474.png)
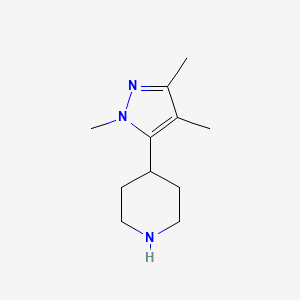
![[3,4,5-Trihydroxy-6-[[5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B13862482.png)
